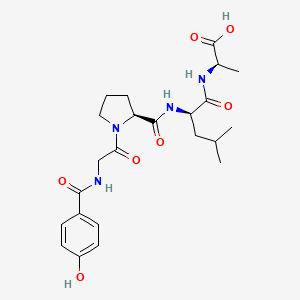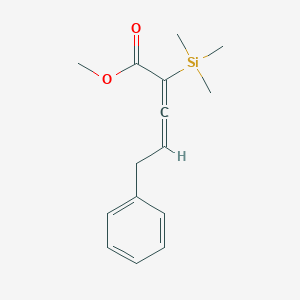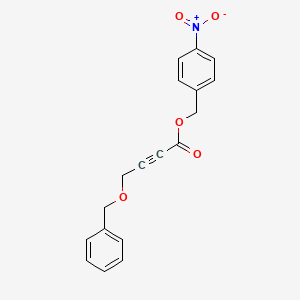![molecular formula C24H34N4O B14222033 Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-diethyl- CAS No. 819075-43-9](/img/structure/B14222033.png)
Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N’-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-diethyl- is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a piperazine ring substituted with phenylmethyl groups and diethyl groups attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N’-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-diethyl- typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of the corresponding amine with phosgene to generate the desired isocyanate, which then reacts with diethylamine to form the final product . This method is efficient and yields high-purity products.
Industrial Production Methods
Industrial production of this compound often employs scalable and environmentally friendly methods. A catalyst-free synthesis in water has been developed, which involves the nucleophilic addition of amines to potassium isocyanate without the use of organic co-solvents . This method is not only efficient but also reduces the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Urea, N’-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophiles used.
Scientific Research Applications
Urea, N’-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-diethyl- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Urea, N’-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-diethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(phenylmethyl)urea: This compound has a similar structure but lacks the piperazine ring and diethyl groups.
N,N’-Dibenzylurea: Another similar compound with benzyl groups instead of phenylmethyl groups.
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A thiourea derivative with similar structural features but different functional groups.
Uniqueness
Urea, N’-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-diethyl- is unique due to its specific combination of functional groups and structural features. The presence of the piperazine ring and diethyl groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
819075-43-9 |
|---|---|
Molecular Formula |
C24H34N4O |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
3-[(1,4-dibenzylpiperazin-2-yl)methyl]-1,1-diethylurea |
InChI |
InChI=1S/C24H34N4O/c1-3-27(4-2)24(29)25-17-23-20-26(18-21-11-7-5-8-12-21)15-16-28(23)19-22-13-9-6-10-14-22/h5-14,23H,3-4,15-20H2,1-2H3,(H,25,29) |
InChI Key |
XVQPPJQEAKQMSA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)NCC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridinium, 1-[(6-methyl-4-oxo-4H-1-benzopyran-2-yl)methyl]-, iodide](/img/structure/B14221951.png)

![Piperidine, 1-[(4-methoxybenzoyl)oxy]-2,2,6,6-tetramethyl-](/img/structure/B14221956.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide](/img/structure/B14221959.png)
![1-[(Pentan-3-yl)oxy]octane](/img/structure/B14221967.png)

![1,2,6,7-Tetraoxaspiro[7.11]nonadecan-3-ol](/img/structure/B14221983.png)
![4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2H-phthalazin-1-one](/img/structure/B14221999.png)
![4-Chloro-5-[(2-hydroxyethyl)amino]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B14222004.png)
![Benzene, 1-[[1-ethenyl-5-(phenylmethoxy)pentyl]oxy]-3,5-dimethoxy-](/img/structure/B14222011.png)


![2-[2-(3,3-Diphenylpropylamino)ethylamino]ethanol](/img/structure/B14222025.png)
